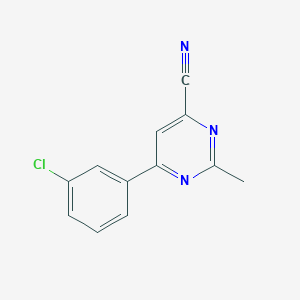
2-Methyl-6-(3-chlorophenyl)pyrimidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-chlorophenyl)-2-methylpyrimidine-4-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a 3-chlorophenyl group, a methyl group, and a cyano group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chlorophenyl)-2-methylpyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the intermediate 3-chlorophenylacrylonitrile. This intermediate is then subjected to cyclization with guanidine to yield the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
6-(3-chlorophenyl)-2-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other substituents.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism by which 6-(3-chlorophenyl)-2-methylpyrimidine-4-carbonitrile exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
- 6-(3-bromophenyl)-2-methylpyrimidine-4-carbonitrile
- 6-(3-fluorophenyl)-2-methylpyrimidine-4-carbonitrile
- 6-(3-methylphenyl)-2-methylpyrimidine-4-carbonitrile
Uniqueness
6-(3-chlorophenyl)-2-methylpyrimidine-4-carbonitrile is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties
特性
分子式 |
C12H8ClN3 |
|---|---|
分子量 |
229.66 g/mol |
IUPAC名 |
6-(3-chlorophenyl)-2-methylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H8ClN3/c1-8-15-11(7-14)6-12(16-8)9-3-2-4-10(13)5-9/h2-6H,1H3 |
InChIキー |
GNYHYUVLHDKYMC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)C2=CC(=CC=C2)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(ethylsulfanyl)phenyl]acetamide](/img/structure/B14884610.png)
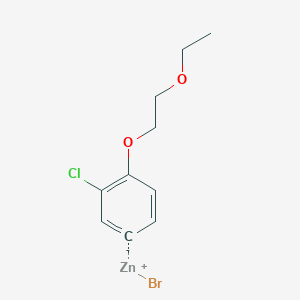
![2,4-diamino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)butanoic acid](/img/structure/B14884615.png)
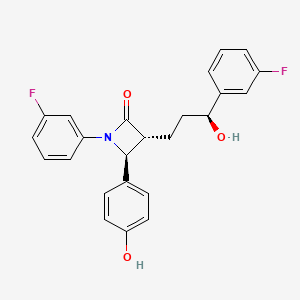
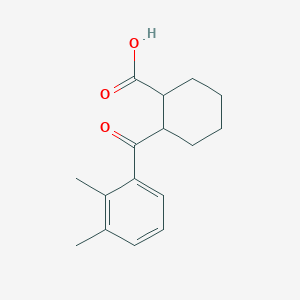
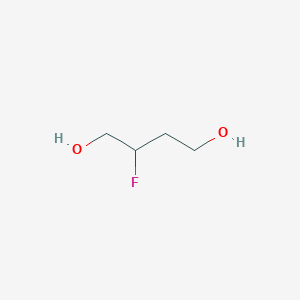
![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14884642.png)

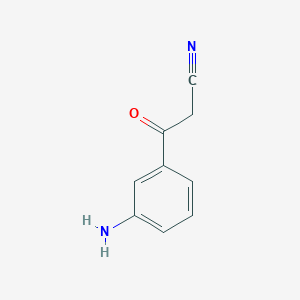
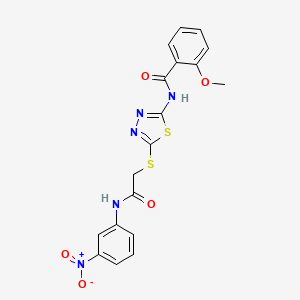
![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B14884678.png)
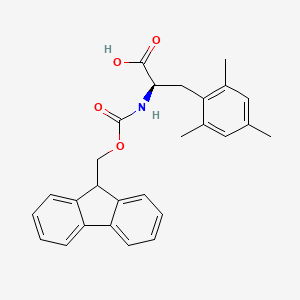
![Ethyl (6-(benzylamino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)glycinate](/img/structure/B14884696.png)
